Cas no 797765-57-2 (N'-(4-chlorophenyl)-N-[2-(morpholin-4-yl)ethyl]ethanediamide)

N'-(4-chlorophenyl)-N-[2-(morpholin-4-yl)ethyl]ethanediamide is a synthetic diamide compound featuring a morpholine-substituted ethyl group and a 4-chlorophenyl moiety. Its structure combines a chlorinated aromatic ring with a morpholine-based side chain, imparting potential utility in medicinal chemistry and agrochemical research. The compound's amide linkages enhance stability, while the morpholine group may improve solubility and bioavailability. The 4-chlorophenyl substituent could contribute to selective binding interactions, making it a candidate for further investigation in targeted applications. Its well-defined molecular architecture allows for precise modifications, supporting structure-activity relationship studies in drug discovery or material science.
N'-(4-chlorophenyl)-N-[2-(morpholin-4-yl)ethyl]ethanediamide structure
797765-57-2 structure
Product Name:N'-(4-chlorophenyl)-N-[2-(morpholin-4-yl)ethyl]ethanediamide
CAS No:797765-57-2
MF:C14H18ClN3O3
MW:311.764022350311
CID:5475305
PubChem ID:3156916
Update Time:2025-06-08

N'-(4-chlorophenyl)-N-[2-(morpholin-4-yl)ethyl]ethanediamide Chemical and Physical Properties

Names and Identifiers

    • N'-(4-chlorophenyl)-N-[2-(morpholin-4-yl)ethyl]ethanediamide
    • 797765-57-2
    • N'-(4-chlorophenyl)-N-(2-morpholin-4-ylethyl)oxamide
    • N1-(4-chlorophenyl)-N2-(2-morpholinoethyl)oxalamide
    • F2616-0073
    • AKOS000344189
    • Inchi: 1S/C14H18ClN3O3/c15-11-1-3-12(4-2-11)17-14(20)13(19)16-5-6-18-7-9-21-10-8-18/h1-4H,5-10H2,(H,16,19)(H,17,20)
    • InChI Key: CXHIMVPAKYTOMN-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)NC(C(NCCN1CCOCC1)=O)=O

Computed Properties

  • Exact Mass: 311.1036691g/mol
  • Monoisotopic Mass: 311.1036691g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 4
  • Complexity: 353
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 70.7Ų

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Additional information on N'-(4-chlorophenyl)-N-[2-(morpholin-4-yl)ethyl]ethanediamide

Comprehensive Overview of N'-(4-chlorophenyl)-N-[2-(morpholin-4-yl)ethyl]ethanediamide (CAS No. 797765-57-2)

N'-(4-chlorophenyl)-N-[2-(morpholin-4-yl)ethyl]ethanediamide (CAS No. 797765-57-2) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound, characterized by its unique molecular structure, combines a 4-chlorophenyl group with a morpholine moiety, linked via an ethanediamide bridge. Such structural features make it a promising candidate for various applications, particularly in drug discovery and development.

The compound's CAS number 797765-57-2 serves as a critical identifier in chemical databases, ensuring precise tracking and referencing in scientific literature. Researchers often search for "N'-(4-chlorophenyl)-N-[2-(morpholin-4-yl)ethyl]ethanediamide uses" or "CAS 797765-57-2 properties" to explore its potential applications. Its morpholine component is particularly noteworthy, as this heterocyclic amine is frequently employed in medicinal chemistry due to its ability to enhance solubility and bioavailability.

In recent years, the demand for N'-(4-chlorophenyl)-N-[2-(morpholin-4-yl)ethyl]ethanediamide has surged, driven by its potential role in targeting specific biological pathways. For instance, queries like "how does N'-(4-chlorophenyl)-N-[2-(morpholin-4-yl)ethyl]ethanediamide work in cells" reflect growing interest in its mechanistic actions. Preliminary studies suggest that this compound may interact with enzymes or receptors, though further research is needed to elucidate its full pharmacological profile.

The synthesis of CAS 797765-57-2 involves multi-step organic reactions, often starting with the condensation of 4-chlorophenyl derivatives with morpholine-containing precursors. Chemists frequently search for "synthesis of N'-(4-chlorophenyl)-N-[2-(morpholin-4-yl)ethyl]ethanediamide" to optimize yield and purity. The compound's ethanediamide linker is pivotal, as it provides structural flexibility and potential hydrogen-bonding sites, which are crucial for molecular interactions.

From an analytical perspective, N'-(4-chlorophenyl)-N-[2-(morpholin-4-yl)ethyl]ethanediamide can be characterized using techniques such as NMR spectroscopy, mass spectrometry, and HPLC. Researchers often inquire about "analytical methods for CAS 797765-57-2" to ensure accurate quantification and quality control. These methods are essential for validating the compound's identity and purity, particularly in pharmaceutical settings.

The compound's potential applications extend beyond traditional medicine. For example, its 4-chlorophenyl group may confer antimicrobial properties, making it a subject of interest in the fight against antibiotic resistance. Searches like "N'-(4-chlorophenyl)-N-[2-(morpholin-4-yl)ethyl]ethanediamide antimicrobial activity" highlight this emerging area of research. Additionally, its morpholine ring could play a role in central nervous system (CNS) drug design, addressing conditions such as neurodegenerative diseases.

In conclusion, N'-(4-chlorophenyl)-N-[2-(morpholin-4-yl)ethyl]ethanediamide (CAS No. 797765-57-2) represents a versatile and intriguing compound with broad research potential. Its unique structure, combining 4-chlorophenyl, morpholine, and ethanediamide elements, opens doors to diverse applications in chemistry and biology. As scientific inquiries continue to evolve, this compound is likely to remain a focal point for innovation and discovery.

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